N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with SDH through a strong hydrogen bond . This interaction inhibits the activity of SDH, disrupting the normal biochemical processes that rely on this enzyme.
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain , two fundamental biochemical pathways in cellular respiration . This can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.
Result of Action
The compound has shown fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea . The EC50 values (the concentration of the compound that gives half-maximal response) against these organisms were found to be comparable to or better than the control agent thiafluzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-(thiophen-2-yl)pyridine-4-methanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene core but lacks the pyridine moiety.
2-(Thiophen-2-yl)pyridine: Contains the pyridine and thiophene rings but lacks the carboxamide group.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the thiophene and pyridine rings with the carboxamide group, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-15(14-4-2-8-20-14)17-10-11-5-6-16-12(9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHVPQHNRSHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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